molecular formula C7H9NO2 B15308545 5-(Oxolan-2-yl)-1,3-oxazole

5-(Oxolan-2-yl)-1,3-oxazole

Cat. No.: B15308545
M. Wt: 139.15 g/mol
InChI Key: ZLHXCXLICFKGCF-UHFFFAOYSA-N
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Description

5-(Oxolan-2-yl)-1,3-oxazole is a heterocyclic compound that features both oxazole and tetrahydrofuran (oxolane) rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Oxolan-2-yl)-1,3-oxazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-bromo-1,3-oxazole with tetrahydrofuran in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

For industrial-scale production, the synthesis may involve more efficient and scalable methods. This could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents and reagents may also be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(Oxolan-2-yl)-1,3-oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carbonyls.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to convert oxazole rings into more saturated forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of carbonyl-containing derivatives.

    Reduction: Formation of saturated heterocycles.

    Substitution: Formation of various substituted oxazole derivatives.

Scientific Research Applications

5-(Oxolan-2-yl)-1,3-oxazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(Oxolan-2-yl)-1,3-oxazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules. The tetrahydrofuran ring adds to the compound’s overall stability and solubility, enhancing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    5-(Oxolan-2-yl)-1,3,4-oxadiazol-2-amine: Another heterocyclic compound with similar structural features but different reactivity and applications.

    Bromodeoxyuridine: A synthetic nucleoside analogue with a similar oxolane ring but used primarily in biological studies.

Uniqueness

5-(Oxolan-2-yl)-1,3-oxazole is unique due to the combination of the oxazole and tetrahydrofuran rings, which confer distinct chemical and physical properties

Properties

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

IUPAC Name

5-(oxolan-2-yl)-1,3-oxazole

InChI

InChI=1S/C7H9NO2/c1-2-6(9-3-1)7-4-8-5-10-7/h4-6H,1-3H2

InChI Key

ZLHXCXLICFKGCF-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C2=CN=CO2

Origin of Product

United States

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